Methyl 5-bromo-2,4-difluorophenylacetate
Overview
Description
Methyl 5-bromo-2,4-difluorophenylacetate (MBDFA) is a compound of interest in the scientific community due to its wide range of applications. MBDFA is a brominated difluorophenylacetate, a type of organofluoride compound. It is a colorless, volatile liquid with a faint odor and a boiling point of 182°C. MBDFA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in analytical chemistry, in the synthesis of polymers, and in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2,4-difluorophenylacetate is not fully understood. However, it is believed that the reaction involves the nucleophilic attack of the bromide ion on the difluorophenylacetate, followed by the formation of an intermediate, which then undergoes a rearrangement to form the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 5-bromo-2,4-difluorophenylacetate have not been studied in detail. However, it is believed that Methyl 5-bromo-2,4-difluorophenylacetate could have potential applications in the field of medicine, due to its ability to interact with proteins and other biological molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 5-bromo-2,4-difluorophenylacetate in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various compounds. It is also relatively easy to handle, and can be stored in a sealed container for extended periods of time. However, Methyl 5-bromo-2,4-difluorophenylacetate is volatile and flammable, and should be handled with care.
Future Directions
The potential applications of Methyl 5-bromo-2,4-difluorophenylacetate in the field of medicine and other areas of scientific research are yet to be explored. Further research is needed to understand the biochemical and physiological effects of Methyl 5-bromo-2,4-difluorophenylacetate, and to develop new and improved synthesis methods for the compound. In addition, Methyl 5-bromo-2,4-difluorophenylacetate could be used in the synthesis of new and improved polymers, which could have potential applications in the fields of medicine and industry. Finally, Methyl 5-bromo-2,4-difluorophenylacetate could be used in the development of new and improved analytical techniques, which could be used to detect and analyze various compounds.
Scientific Research Applications
Methyl 5-bromo-2,4-difluorophenylacetate is a useful reagent in the field of scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in analytical chemistry, in the manufacture of dyes and pigments, and in the synthesis of organofluorides. In addition, Methyl 5-bromo-2,4-difluorophenylacetate has been used in the synthesis of polymers, such as polystyrene, polymethylmethacrylate, and polyurethanes.
properties
IUPAC Name |
methyl 2-(5-bromo-2,4-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-6(10)8(12)4-7(5)11/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWBLJXAXJDAJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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